N-Me-Val-OMe HCl

Descripción general

Descripción

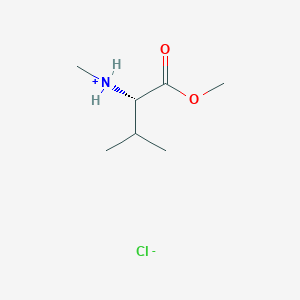

N-Methyl-L-valine methyl ester hydrochloride, commonly referred to as N-Me-Val-OMe HCl, is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of the amino acid valine, where the amino group is methylated, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and chemical research due to its unique properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-L-valine methyl ester hydrochloride is typically synthesized through the esterification of N-methyl-L-valine with methanol in the presence of hydrochloric acid. The reaction involves the following steps:

Starting Materials: N-methyl-L-valine and methanol.

Catalyst: Hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-valine methyl ester hydrochloride follows similar principles but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix N-methyl-L-valine and methanol with hydrochloric acid.

Continuous Stirring: Ensures uniform mixing and reaction completion.

Temperature Control: Maintains optimal reaction temperature for efficient esterification.

Purification: Industrial purification techniques such as distillation and crystallization are employed to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-L-valine methyl ester hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield N-methyl-L-valine and methanol.

Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles such as amines or alcohols in the presence of catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: N-methyl-L-valine and methanol.

Substitution: Derivatives with substituted functional groups.

Oxidation: Corresponding carboxylic acids.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : N-Me-Val-OMe HCl is a significant building block in peptide synthesis. Its structural properties allow it to be incorporated into various peptides, enhancing their biological activity and stability.

Applications :

- Modified Peptides : It is utilized to create modified peptides that can exhibit improved pharmacological properties.

- Non-racemizable Reactions : The compound has been shown to participate in non-racemizable amide-forming reactions, which are crucial for synthesizing dipeptides and tripeptides with high yields and purity. For instance, coupling reactions involving this compound have achieved yields exceeding 90% without detectable diastereomers .

| Reaction Type | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Coupling with Boc-L-Tyr-OH | 90 | 99 |

| Dipeptide formation | 95 | >92 |

Pharmaceutical Development

Overview : this compound plays a critical role in drug formulation, particularly for drugs targeting neurological disorders.

Mechanism :

- Mimicking Amino Acids : The compound mimics natural amino acids, influencing neurotransmitter pathways and potentially enhancing drug efficacy.

- Neuroprotective Agents : Research indicates its use in developing neuroprotective agents that can mitigate the effects of neurodegenerative diseases .

Biochemical Research

Overview : In biochemical studies, this compound is employed to investigate protein folding and enzyme activity.

Applications :

- Protein Folding Studies : It aids researchers in understanding the mechanisms of protein folding by serving as a substrate in various enzymatic reactions.

- Enzyme Activity Assays : The compound is used to assess enzyme kinetics and interactions within biological systems .

Agrochemical Applications

Overview : The compound is also utilized in the agrochemical sector for developing herbicides and growth regulators.

Applications :

- Herbicide Development : this compound contributes to the formulation of herbicides that enhance crop yield and resistance.

- Growth Regulators : Its properties are leveraged to create growth regulators that improve plant health and productivity .

Cosmetic Formulations

Overview : In cosmetics, this compound serves as a conditioning agent.

Applications :

- Skin and Hair Care Products : The compound enhances the texture and feel of skin and hair products, making it valuable in cosmetic formulations .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of using this compound in synthesizing bioactive peptides. The research highlighted its ability to facilitate high-yield peptide bond formation under mild conditions, showcasing its potential in pharmaceutical applications .

Case Study 2: Neuroprotective Drug Development

Research involving this compound focused on its application in developing drugs for treating Alzheimer's disease. The study found that compounds incorporating this amino acid exhibited enhanced neuroprotective properties compared to non-modified counterparts .

Mecanismo De Acción

The mechanism of action of N-Methyl-L-valine methyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release N-methyl-L-valine, which can then participate in various biochemical pathways. The methylation of the amino group may influence its interaction with enzymes and receptors, potentially altering biological activity .

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-L-alanine methyl ester hydrochloride: Similar structure but with alanine instead of valine.

N-Methyl-L-leucine methyl ester hydrochloride: Similar structure but with leucine instead of valine.

N-Methyl-L-isoleucine methyl ester hydrochloride: Similar structure but with isoleucine instead of valine.

Uniqueness

N-Methyl-L-valine methyl ester hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the amino acid and the esterification of the carboxyl group. These modifications confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

N-Methyl-L-valine methyl ester hydrochloride (N-Me-Val-OMe HCl) is a derivative of the amino acid valine, characterized by its methylation at the amino group and esterification of the carboxyl group. With the molecular formula CHClNO, this compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Overview

This compound is primarily utilized in organic synthesis and biological research. Its unique structural properties enable it to participate in various biochemical pathways, making it a valuable compound for studying amino acid derivatives and their effects on biological systems .

The biological activity of this compound can be attributed to its ability to undergo hydrolysis, releasing N-methyl-L-valine, which can interact with various enzymes and receptors. This interaction may influence metabolic pathways, potentially altering physiological responses. The methylation of the amino group is particularly significant as it may enhance or modify the compound's binding affinity to specific biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, analogs of this compound have shown cytotoxic effects against several cancer cell lines. A notable example is the study of cyclodepsipeptides related to this compound, which demonstrated significant cytotoxicity against colon carcinoma cells .

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound Analog | HCT-116 (Colon) | 9.8 |

| Sansalvamide A | HCT-116 (Colon) | 0.98 |

| Sansalvamide A | COLO 205 (Colon) | 3.5 |

| Sansalvamide A | SK-MEL-2 (Melanoma) | 5.9 |

These findings suggest that modifications to the N-Me-Val structure can enhance its cytotoxic properties, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Research indicates that compounds with structural similarities to this compound can inhibit the growth of various pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival .

Case Studies

- Synthesis and Activity Correlation : A study focused on synthesizing various analogs of this compound revealed a correlation between structural modifications and biological activity. The introduction of different functional groups significantly altered the compound's efficacy against cancer cell lines, suggesting that strategic modifications can enhance therapeutic potential .

- Therapeutic Applications : In clinical settings, derivatives of this compound are being investigated for their potential in treating resistant strains of bacteria and cancer cells. For example, compounds derived from N-Me-Val have shown effectiveness against vancomycin-resistant strains in preliminary trials, highlighting their potential role in developing new antibiotics .

Propiedades

IUPAC Name |

methyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8-3)7(9)10-4;/h5-6,8H,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLHGHUMLSLOID-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.